Lipophilicity Advantage Over N-Methyl Analog
The target compound's computed AlogP of 1.29 (from the AladdinSci database) represents a substantial increase in lipophilicity compared with the N-methyl analog, 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid, for which LogP is reported as –0.44 [1]. The unsubstituted primary amine variant is even more polar, with XlogP of –3.40 and AlogP of –0.71 [2]. This progressive increase in lipophilicity as the N-alkyl chain lengthens and branches is consistent with the additive contribution of methylene and methyl groups to logP. For the target compound relative to the methyl analog, the quantified difference of ΔLogP ≈ +1.73 corresponds to an approximately 54-fold increase in predicted octanol-water partition coefficient, a magnitude likely to translate into measurably different passive membrane permeation rates and tissue distribution in cell-based or in vivo models.
54× predicted octanol-water partition
| Evidence Dimension | Computed lipophilicity (AlogP / LogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 (AladdinSci database); PSA = 90.65 Ų |
| Comparator Or Baseline | 2-(Methylamino)-3-(1H-pyrazol-1-yl)propanoic acid: LogP = –0.44 (ChemTradeHub) [1]; 2-Amino-3-(1H-pyrazol-1-yl)propanoic acid: XlogP = –3.40, AlogP = –0.71 [2] |
| Quantified Difference | ΔLogP ≥ +1.73 vs. methyl analog; ΔLogP ≥ +2.00 vs. primary amine (AlogP basis) |
| Conditions | Computed/predicted values from independent database entries; experimental logP determination not located |
Why This Matters
Higher lipophilicity is the single most important physicochemical discriminator for passive membrane permeability, CNS penetration potential, and non-specific protein binding—making the isopropylamino derivative the preferred choice when the research objective requires enhanced cellular uptake or when the methyl analog proves too polar for the intended assay system.
- [1] ChemTradeHub. 2-(Methylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1250340-71-6): LogP = –0.4443, pKa = 2.07 ± 0.10 (Predicted). Accessed 2026. View Source
- [2] PlantaE DB. 2-Amino-3-(1H-pyrazol-1-yl)propanoic acid: XlogP = –3.40, AlogP = –0.71, TPSA = 81.10 Ų. Accessed 2026. View Source
